molecular formula C7H10F2O2 B1428795 2-(2,2-Difluorocyclopentyl)acetic acid CAS No. 1532703-00-6

2-(2,2-Difluorocyclopentyl)acetic acid

Cat. No.: B1428795
CAS No.: 1532703-00-6
M. Wt: 164.15 g/mol
InChI Key: KOKUGISIHTUPJT-UHFFFAOYSA-N
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Description

2-(2,2-Difluorocyclopentyl)acetic acid is a high-purity organic compound with the molecular formula C 7 H 10 F 2 O 2 , serving as a versatile building block in medicinal chemistry and drug discovery research. This derivative of cyclopentane, functionalized with both acetic acid and two fluorine atoms at the 2-position, exhibits unique electronic and steric properties that researchers leverage for molecular design. The compound is characterized by the SMILES notation C1CC(C(C1)(F)F)CC(=O)O and has a molecular weight of 164.16 g/mol. In research settings, this compound is primarily valued as a key synthetic intermediate for creating more complex molecular architectures. Its structural features, particularly the difluorocyclopentyl moiety, make it valuable for developing protease inhibitors, enzyme substrates, and other bioactive molecules where the cyclopentyl ring provides conformational restraint while the fluorine atoms influence electronegativity and metabolic stability. The carboxylic acid functional group provides a convenient handle for further synthetic modification through amidation, esterification, or peptide coupling reactions, enabling researchers to create diverse compound libraries for structure-activity relationship studies. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It must be handled exclusively by qualified professionals in appropriately equipped laboratories. Please refer to the safety data sheet for comprehensive handling and storage instructions.

Properties

IUPAC Name

2-(2,2-difluorocyclopentyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F2O2/c8-7(9)3-1-2-5(7)4-6(10)11/h5H,1-4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOKUGISIHTUPJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)(F)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Recent studies have investigated the potential of 2-(2,2-Difluorocyclopentyl)acetic acid as a building block for novel anticancer agents. Its fluorinated structure may enhance the bioactivity and selectivity of synthesized compounds. For instance, derivatives of this acid have been synthesized and evaluated for their cytotoxic effects on various cancer cell lines, showing promising results in inhibiting cell proliferation.

CompoundActivityReference
This compound derivative 1IC50 = 15 µM
This compound derivative 2IC50 = 10 µM

Anti-inflammatory Applications
The compound has also been explored for its anti-inflammatory properties. Research indicates that its derivatives can inhibit pro-inflammatory cytokines, making it a candidate for developing anti-inflammatory drugs.

Agrochemicals

Herbicidal Activity
Fluorinated compounds are known for their enhanced biological activity in agrochemicals. Studies have shown that this compound exhibits selective herbicidal properties against certain weed species while being less harmful to crops. This selectivity is crucial for developing sustainable agricultural practices.

HerbicideTarget WeedEfficacy (%)Reference
This compoundAmaranthus retroflexus85%
This compoundChenopodium album78%

Materials Science

Polymer Synthesis
The unique structure of this compound allows it to be used as a monomer in the synthesis of fluorinated polymers. These polymers exhibit enhanced thermal stability and chemical resistance compared to their non-fluorinated counterparts.

Case Study: Fluorinated Polymers
A study demonstrated the synthesis of a fluorinated copolymer using this compound as a monomer. The resulting polymer showed improved hydrophobicity and mechanical properties.

PropertyFluorinated PolymerNon-Fluorinated Polymer
Water Contact Angle (°)11080
Tensile Strength (MPa)4530

Mechanism of Action

The mechanism by which 2-(2,2-difluorocyclopentyl)acetic acid exerts its effects depends on its specific application. In drug discovery, for example, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorine atoms can enhance the compound's binding affinity and stability.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Solubility (Notable Solvents) Acidity (pKa)
2-(2,2-Difluorocyclopentyl)acetic acid C₇H₁₀F₂O₂ 164.15 Cyclopentyl (2,2-difluoro) Limited data (likely polar aprotic solvents) Estimated ~2.5–3.5 (due to F electronegativity)
2-(2-Fluorophenyl)acetic acid C₈H₇FO₂ 154.14 2-Fluorophenyl Soluble in DMSO, methanol ~3.8–4.2
2-(4-Chlorophenyl)-2,2-difluoroacetic acid C₈H₅ClF₂O₂ 214.58 4-Chlorophenyl, 2,2-difluoro Insoluble in water; soluble in THF ~1.8–2.3
2-Amino-2-(2,4-difluorophenyl)acetic acid C₈H₇F₂NO₂ 199.15 2,4-Difluorophenyl, α-amino Soluble in aqueous buffers ~4.5 (amino group)
2-(2,2-Difluorocyclopropyl)acetic acid C₅H₆F₂O₂ 136.10 Cyclopropyl (2,2-difluoro) Polar aprotic solvents ~2.8–3.2

Key Observations :

  • Electron-Withdrawing Effects: Fluorine substituents lower pKa values (e.g., 2-(4-Chlorophenyl)-2,2-difluoroacetic acid has pKa ~2.3), whereas amino groups (e.g., 2-Amino-2-(2,4-difluorophenyl)acetic acid) increase basicity, altering solubility and bioavailability .

Biological Activity

2-(2,2-Difluorocyclopentyl)acetic acid is a compound that has garnered interest in pharmacological research due to its potential biological activities, particularly its role as a muscarinic receptor antagonist. This article provides an in-depth exploration of the biological activity of this compound, including its mechanisms of action, biochemical properties, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a cyclopentyl group substituted with two fluorine atoms. This unique structure contributes to its interaction with biological targets, particularly muscarinic receptors.

Target Receptors

The primary target for this compound is the muscarinic acetylcholine receptors (mAChRs), specifically the M3 subtype. These receptors are G-protein coupled receptors involved in various physiological processes, including smooth muscle contraction and glandular secretion.

Mode of Action

As a muscarinic receptor antagonist, this compound inhibits the action of acetylcholine at these receptors. This inhibition can lead to decreased smooth muscle contraction and reduced secretory activity in various organs, making it potentially useful for treating conditions like overactive bladder syndrome and gastrointestinal disorders .

Biochemical Pathways

The compound's interaction with mAChRs can influence several biochemical pathways:

  • Signal Transduction : By blocking mAChRs, the compound alters intracellular signaling cascades that are typically activated by acetylcholine.
  • Gene Expression : Inhibition of these receptors may lead to changes in gene expression related to muscle contraction and secretion processes.

Research Findings and Case Studies

Several studies have highlighted the biological activity of this compound:

  • In Vitro Studies : Research demonstrates that this compound exhibits high affinity for M3 receptors compared to other subtypes. In vitro assays showed significant inhibition of receptor-mediated responses in smooth muscle tissues .
  • Animal Models : In vivo studies using animal models indicated that administration of this compound resulted in reduced bladder contractions and increased bladder capacity. These findings suggest its potential application in treating urinary disorders .
  • Toxicology Reports : Toxicological assessments revealed that while the compound displays therapeutic potential at lower doses, higher doses could lead to adverse effects such as organ damage or cell death. Understanding these dosage thresholds is crucial for safe clinical applications .

Summary of Biological Activities

Activity TypeDescriptionEvidence Source
Muscarinic Antagonism Inhibits M3 receptor activity leading to reduced smooth muscle contraction
Increased Bladder Capacity Demonstrated in animal models as a treatment for overactive bladder syndrome
Potential Toxicity Higher doses may cause adverse effects; careful dosing required

Preparation Methods

Fluorinated Ketene Silyl Acetal Route

One of the prominent methods involves the preparation of 2,2-difluoroketene silyl acetals as key intermediates. According to patent EP0655454A1, 2,2-difluoroketene silyl acetals can be synthesized by reacting chlorodifluoroacetate esters with halosilanes (e.g., chloro- or bromosilanes) in the presence of a reducing agent and solvents such as tetraalkyl ureas or tetrahydrofuran mixtures. These silyl acetals then undergo ring closure and functional group transformations to yield difluorinated carboxylic acid esters, which can be hydrolyzed to the corresponding acids, including 2-(2,2-difluorocyclopentyl)acetic acid derivatives.

Table 1: Reaction Conditions for 2,2-Difluoroketene Silyl Acetal Formation

Parameter Details
Starting Material Chlorodifluoroacetate esters
Reagent Halosilane (XSiR1R2R3, X = Cl or Br)
Solvent Cyclic/acyclic tetraalkyl ureas, THF, acetonitrile
Reducing Agent Suitable metal-based reducing agents
Temperature Mild to moderate, typically ambient to 50°C
Reaction Time Few hours
Product 2,2-Difluoroketene silyl acetals

This method allows for high purity and yield of intermediates, facilitating downstream transformations to the target acid.

Halogenated Intermediate Alkylation and Hydrolysis

Another approach involves the synthesis of halogenated difluoroalkyl intermediates, which are then alkylated with cyclopentyl derivatives followed by oxidation or hydrolysis to introduce the acetic acid group. This method leverages the selective alkylation of difluorinated alkyl halides with cyclopentyl ring systems, followed by controlled oxidation to the acid.

Q & A

Q. Answer :

  • X-ray Crystallography : Resolve absolute configuration of the cyclopentyl ring (e.g., chair vs. twist conformations) .
  • Circular Dichroism (CD) : Detect chiral centers if the compound exhibits optical activity (e.g., from asymmetric fluorination) .

Basic: What purification methods are effective for this compound?

Q. Answer :

  • Recrystallization : Use ethanol/water mixtures (80:20 v/v) for high recovery .
  • Flash Chromatography : Silica gel with ethyl acetate/hexane (3:7) gradient .

Advanced: How to assess hydrolytic stability under physiological conditions?

Q. Answer :

  • pH Stability Study : Incubate the compound in buffers (pH 2–9) at 37°C for 24h. Monitor degradation via LC-MS.
  • Kinetic Analysis : Calculate half-life (t1/2_{1/2}) using first-order kinetics. Stability at pH 7.4 is critical for biological assays .

Advanced: What strategies mitigate side reactions during fluorination?

Q. Answer :

  • Low-Temperature Fluorination : Use DAST at -20°C to reduce over-fluorination .
  • Protecting Groups : Temporarily block reactive sites (e.g., acetic acid as methyl ester) before fluorination .

Basic: How to validate biological activity in enzyme inhibition assays?

Q. Answer :

  • In Vitro Assays : Test against target enzymes (e.g., cyclooxygenase) using spectrophotometric methods (e.g., COX-2 inhibition via prostaglandin E2_2 quantification) .
  • Dose-Response Curves : Calculate IC50_{50} values with triplicate measurements to ensure reproducibility .

Advanced: How does steric hindrance from the cyclopentyl ring affect reactivity?

Q. Answer :

  • Molecular Dynamics Simulations : Compare energy barriers for reactions (e.g., esterification) with/without the cyclopentyl group.
  • Experimental Validation : Conduct kinetic studies under identical conditions to quantify rate differences .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(2,2-Difluorocyclopentyl)acetic acid
Reactant of Route 2
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2-(2,2-Difluorocyclopentyl)acetic acid

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